molecular formula C14H13N5S B1434000 N-methyl-4-[4-methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine CAS No. 499796-07-5

N-methyl-4-[4-methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine

Cat. No. B1434000
M. Wt: 283.35 g/mol
InChI Key: WQZOSXWLAHJCEF-UHFFFAOYSA-N
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Description

“N-methyl-4-[4-methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine” is a complex organic compound. It is a derivative of pyridin-2-yl pyrimidine, which is known to exhibit a wide range of pharmacological activities and is often used in the design of privileged structures in medicinal chemistry .


Synthesis Analysis

The synthesis of similar compounds involves a series of chemical reactions. For instance, N-(pyridin-4-yl)pyridin-4-amine was synthesized via a modified literature procedure. To a solution of pyridin-4-amine, 3-methylpyridine was added dropwise .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using classical molecular simulation methods. These methods were used to describe the arrangement of intercalated molecules within a layered structure .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the derivatives of N-(pyridin-4-yl)pyridin-4-amine and its methyl and nitro derivatives are arranged in the interlayer space of zirconium sulfophenylphosphonate .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various methods. For instance, the final structure of the compound was determined by 1 HNMR spectrum .

Scientific Research Applications

Synthesis and Structure-Activity Relationship

A study focused on the synthesis and structure-activity relationship of 4-amino-2-phenylpyrimidine derivatives, including compounds structurally related to "N-methyl-4-[4-methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine", as a series of novel GPR119 agonists. These compounds, such as 2-(4-bromophenyl)-6-methyl-N-[2-(1-oxidopyridin-3-yl)ethyl]pyrimidin-4-amine, were shown to improve glucose tolerance in mice following oral administration, indicating their potential in therapeutic applications related to glucose metabolism (Negoro et al., 2012).

Anti-Inflammatory and Ulcerogenicity Studies

Another research area involves the synthesis and evaluation of novel substituted and fused Pyrazolo[3,4-d]pyrimidin-4-ones for their anti-inflammatory and ulcerogenicity properties. These compounds, including those structurally akin to the specified chemical, were synthesized and tested for their therapeutic potential. Notably, some derivatives demonstrated good anti-inflammatory activity with minimal ulcerogenic effects, suggesting their use as safer anti-inflammatory agents (El-Tombary, 2013).

Cytoprotective Antiulcer Activity

Further research has been conducted on derivatives related to the specified compound for their cytoprotective antiulcer activity. A study synthesized (1H-Pyrazol-1-yl)- and (1H-imidazol-1-yl)-pyrimidines, evaluating their activity in cytoprotective antiulcer models. Among these, specific derivatives showed potent inhibition of induced ulcers in rats, highlighting their potential in developing anti-ulcer medications with cytoprotective properties (Ikeda et al., 1996).

Safety And Hazards

The safety and hazards of similar compounds have been studied. For example, acute-toxicity studies in mice show that certain compounds are safer than others .

Future Directions

The future directions for the study of “N-methyl-4-[4-methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine” and similar compounds are promising. They are being explored for their potential use in various applications, such as in the design of new drugs .

properties

IUPAC Name

N-methyl-4-(4-methyl-2-pyridin-4-yl-1,3-thiazol-5-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5S/c1-9-12(11-5-8-17-14(15-2)19-11)20-13(18-9)10-3-6-16-7-4-10/h3-8H,1-2H3,(H,15,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZOSXWLAHJCEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=NC=C2)C3=NC(=NC=C3)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-4-[4-methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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